N-(3,3-difluorocyclobutyl)-6-pyrazol-1-ylpyrazin-2-amine
Description
N-(3,3-difluorocyclobutyl)-6-pyrazol-1-ylpyrazin-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a difluorocyclobutyl group attached to a pyrazolylpyrazine moiety, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
N-(3,3-difluorocyclobutyl)-6-pyrazol-1-ylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N5/c12-11(13)4-8(5-11)16-9-6-14-7-10(17-9)18-3-1-2-15-18/h1-3,6-8H,4-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSUJYLPGIWNDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)NC2=CN=CC(=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-difluorocyclobutyl)-6-pyrazol-1-ylpyrazin-2-amine typically involves multiple steps, starting with the preparation of the difluorocyclobutyl intermediate. One common method involves the reaction of dichloroketene with tert-butyl or benzyl vinyl ether to form the difluorocyclobutyl ring . This intermediate is then subjected to further reactions to introduce the pyrazolyl and pyrazine groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-difluorocyclobutyl)-6-pyrazol-1-ylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the difluorocyclobutyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutanone derivatives, while reduction may produce difluorocyclobutyl alcohols.
Scientific Research Applications
N-(3,3-difluorocyclobutyl)-6-pyrazol-1-ylpyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,3-difluorocyclobutyl)-6-pyrazol-1-ylpyrazin-2-amine involves its interaction with specific molecular targets. The difluorocyclobutyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pyrazolylpyrazine moiety may interact with nucleic acids or proteins, affecting their function and leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(3,3-difluorocyclobutyl)-N-formylcarbamate
- 3,3-Difluorocyclobutanol
- N-(3,3-Difluorocyclobutyl)formamide
Uniqueness
N-(3,3-difluorocyclobutyl)-6-pyrazol-1-ylpyrazin-2-amine stands out due to its combination of the difluorocyclobutyl group and the pyrazolylpyrazine moiety. This unique structure imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
